

A Comparative Guide to Inter-laboratory Sofosbuvir Impurity Profiling Methodologies

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Compound of Interest		
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This guide provides a comprehensive comparison of various analytical methodologies for the impurity profiling of Sofosbuvir, a key active pharmaceutical ingredient in the treatment of Hepatitis C. The data and protocols presented are compiled from a range of independent studies, offering researchers, scientists, and drug development professionals a valuable resource for selecting and implementing robust analytical methods. This document summarizes quantitative data in structured tables, details experimental protocols, and visualizes the logical workflow of an inter-laboratory comparison and the analytical process itself.

I. Comparison of Analytical Method Performance

The following table summarizes the performance of different reported Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the analysis of Sofosbuvir and its impurities. This data is extracted from various validation studies and offers a comparative overview of key analytical parameters.



Parameter	Method 1	Method 2	Method 3	Method 4
Column	Zorbax C18	Agilent Eclipse XDB-C18	Waters X-bridge C18	ZorbaxSB-C18
Mobile Phase	Acetonitrile and 0.1% Formic Acid Buffer	0.1% trifluoroacetic acid in water:acetonitrile (50:50)	Gradient of Trifluoroacetic acid buffer and Acetonitrile/Meth anol/Water	5 mm ammonium formate buffer (pH 3.5)- acetonitrile (50:50)
Detection (UV)	Not Specified	260 nm[1][2]	263 nm for Sofosbuvir, 320 nm for Velpatasvir	Not Applicable (LC-MS/MS)
Linearity Range (Sofosbuvir)	Not Specified	160-480 μg/ml[1] [2]	Not Specified	0.3-3000 ng/mL[3]
Linearity Range (Impurity)	Not Specified	10-30 μg/ml (Phosphoryl impurity)[1][2]	LOQ - 150% of target concentration (Methyl Uridine and another impurity)[4]	3-3000 ng/mL (Daclatasvir)[3]
LOD (Sofosbuvir)	Not Specified	0.01% (0.04 μg) [1][2]	Not Specified	Not Specified
LOQ (Sofosbuvir)	Not Specified	0.50% (0.125 μg) [1][2]	Not Specified	Not Specified
LOD (Impurity)	Not Specified	0.03% (0.12 μg) (Phosphoryl impurity)[1][2]	Not Specified	Not Specified
LOQ (Impurity)	Not Specified	1.50% (0.375 μg) (Phosphoryl impurity)[1][2]	Not Specified	Not Specified
Accuracy (% Recovery)	80.0% - 120.0% [5]	99.62% - 99.73%	Not Specified	Not Specified



Precision	1.741 (Sofosbuvir), 0.043 (Phosphoryl impurity)[1][2]	Not Specified	Not Specified
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II. Identification of Sofosbuvir Impurities

Impurities in Sofosbuvir can originate from the manufacturing process or degradation.[6] These include process-related impurities such as residual solvents, unreacted raw materials, and catalyst residues.[6] Degradation impurities can result from hydrolysis, oxidation, or thermal stress.[7][6][8]

Forced degradation studies have been conducted under various stress conditions as per ICH guidelines to identify potential degradation products.[7][8] Sofosbuvir has shown degradation in acidic, basic, and oxidative conditions, while it was found to be stable under thermal and photolytic stress.[7][8]

Identified Degradation Products:

- Acid Degradation: A major degradation product with a molecular weight of 416.08
 (C16H18FN2O8P) has been identified.[7] Another study reported a degradation product (DP I) with an m/z of 488 under acidic conditions.[8]
- Base Degradation: Two primary degradation products have been identified with molecular weights of 453.13 (C16H25FN3O9P) and 411.08 (C13H19FN3O9P).[7] A separate study identified a degradation product (DP II) with an m/z of 393.3 under alkaline conditions.[8]
- Oxidative Degradation: A degradation product with a molecular weight of 527.15
 (C22H27FN3O9P) has been observed.[7] Another study reported a degradation product (DP III) with an m/z of 393 in the presence of H2O2.[8]

III. Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature for Sofosbuvir impurity profiling.



A. Sample Preparation for Forced Degradation Studies

- Acid Degradation: A common procedure involves refluxing a solution of Sofosbuvir in 0.1 N
 to 1 N HCl at temperatures ranging from 70°C to 80°C for several hours.[7][8]
- Base Degradation: Sofosbuvir is typically treated with 0.1 N to 0.5 N NaOH at elevated temperatures (e.g., 60°C - 70°C) for a specified period.[7][8]
- Oxidative Degradation: A solution of Sofosbuvir is exposed to a hydrogen peroxide solution (e.g., 3% to 30% H2O2) at room temperature or elevated temperatures for a duration ranging from hours to several days.[7][8]
- Thermal Degradation: The solid drug substance is exposed to a high temperature (e.g., 50°C) for an extended period (e.g., 21 days).[8]
- Photolytic Degradation: A solution of Sofosbuvir is exposed to direct sunlight or UV light at a specific wavelength (e.g., 254 nm) for a defined duration.[7][8]
- B. Chromatographic Conditions for Impurity Profiling
- Method 1 (RP-HPLC):
 - Column: Zorbax C18[5]
 - Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water).
 - Detection: UV detection.[5]
- Method 2 (RP-HPLC):
 - Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm[1][2]
 - Mobile Phase: 0.1% trifluoroacetic acid in a 50:50 mixture of water and acetonitrile, delivered in an isocratic mode.[1][2]
 - Flow Rate: Not specified.
 - Detection: UV detector set at 260.0 nm.[1][2]

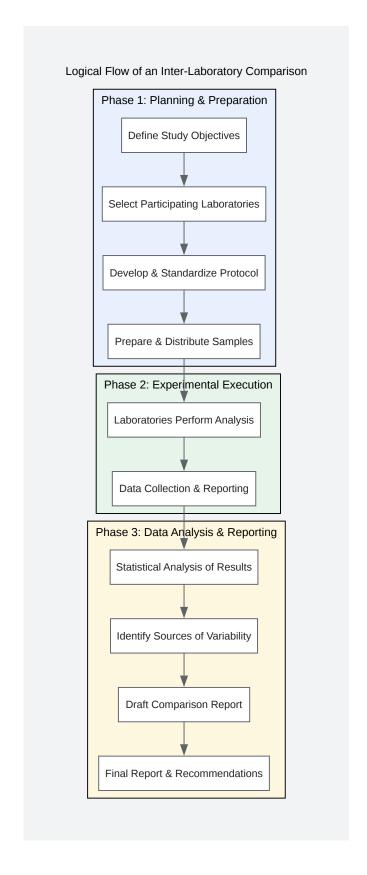


- Method 3 (LC-MS/MS):
 - Column: ZorbaxSB-C18, 4.6 × 50 mm, 5 μm[3]
 - Mobile Phase: A 50:50 (v/v) mixture of 5 mM ammonium formate buffer (pH 3.5) and acetonitrile in an isocratic elution mode.[3]
 - Flow Rate: 0.7 mL/min[3]
 - Detection: API4500 triple quadrupole tandem mass spectrometer with a positive electrospray ionization interface in multiple reaction monitoring mode.[3]

IV. Visualized Workflows

The following diagrams illustrate the logical flow of an inter-laboratory comparison study and a typical experimental workflow for Sofosbuvir impurity profiling.

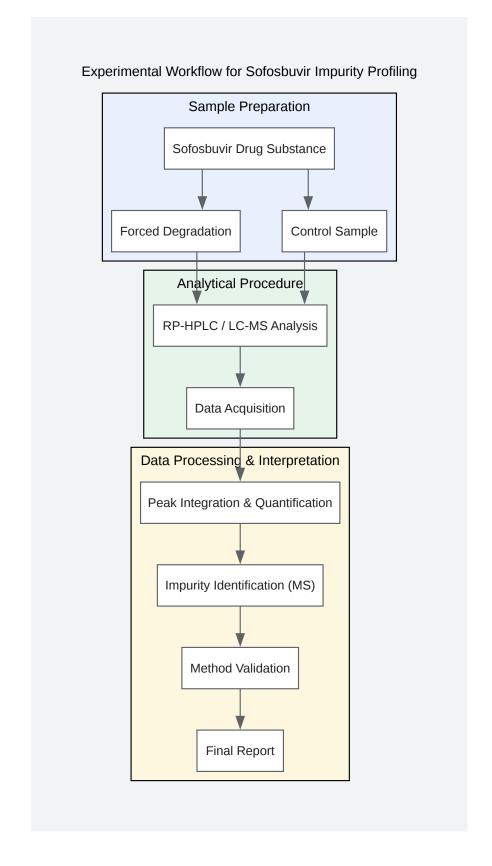




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Caption: Logical workflow for a typical inter-laboratory comparison study.





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Caption: Experimental workflow for Sofosbuvir impurity profiling.



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